molecular formula C15H19ClFNO4 B13711125 3-(Boc-amino)-4-(3-chloro-4-fluorophenyl)butyric Acid

3-(Boc-amino)-4-(3-chloro-4-fluorophenyl)butyric Acid

Cat. No.: B13711125
M. Wt: 331.76 g/mol
InChI Key: IAJXLKVRMGUGFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Boc-amino)-4-(3-chloro-4-fluorophenyl)butyric Acid is a synthetic organic compound that has garnered interest in various fields of scientific research. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group, a chlorofluorophenyl group, and a butyric acid moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-4-(3-chloro-4-fluorophenyl)butyric Acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

    Formation of the butyric acid moiety: This can be achieved through a series of reactions including alkylation and oxidation.

    Introduction of the chlorofluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a suitable chlorofluorobenzene derivative is reacted with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Boc-amino)-4-(3-chloro-4-fluorophenyl)butyric Acid can undergo various types of chemical reactions, including:

    Oxidation: The butyric acid moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The chlorofluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-(Boc-amino)-4-(3-chloro-4-fluorophenyl)butyric Acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-4-(3-chloro-4-fluorophenyl)butyric Acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the Boc-protected amino group allows for selective deprotection and subsequent reactions at the amino site, making it a versatile tool in chemical biology.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Boc-amino)-4-(3-chlorophenyl)butyric Acid
  • 3-(Boc-amino)-4-(4-fluorophenyl)butyric Acid
  • 3-(Boc-amino)-4-(3-chloro-4-methylphenyl)butyric Acid

Uniqueness

The unique combination of the chlorofluorophenyl group and the Boc-protected amino group in 3-(Boc-amino)-4-(3-chloro-4-fluorophenyl)butyric Acid provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for the synthesis of complex molecules and for applications in various fields of research.

Properties

Molecular Formula

C15H19ClFNO4

Molecular Weight

331.76 g/mol

IUPAC Name

4-(3-chloro-4-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C15H19ClFNO4/c1-15(2,3)22-14(21)18-10(8-13(19)20)6-9-4-5-12(17)11(16)7-9/h4-5,7,10H,6,8H2,1-3H3,(H,18,21)(H,19,20)

InChI Key

IAJXLKVRMGUGFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)Cl)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.